2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C22H18ClN5OS and its molecular weight is 435.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article reviews the existing literature regarding its pharmacological properties, synthesis methods, and biological mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyridazine core and a dihydroquinoline moiety. The presence of the 4-chlorophenyl group is notable for its potential influence on biological activity through enhanced lipophilicity and binding interactions.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific derivatives related to the triazolo-pyridazine structure may offer similar or enhanced activity due to structural similarities.
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. For instance, compounds similar to the target structure have demonstrated cytotoxic effects against various cancer cell lines. One study reported that certain triazole-thiones exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . This suggests that the compound may also be investigated for its potential in cancer therapeutics.
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of triazole compounds. A related study found that certain derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis . Given the structural similarities, further investigation into this compound's efficacy against tuberculosis could be warranted.
The mechanism by which triazolo-pyridazine compounds exert their effects is often linked to their interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The triazole moiety is known to interfere with nucleic acid synthesis and enzyme function . Additionally, the thioether linkage in the compound may enhance its reactivity and ability to form stable interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methodologies include:
- Formation of the Triazolo-Pyridazine Core: This often involves cyclization reactions under basic conditions.
- Thioether Formation: The introduction of sulfur-containing groups can be achieved through nucleophilic substitution reactions.
- Final Coupling Reactions: The final product is usually obtained through coupling reactions with dihydroquinoline derivatives .
Case Studies
Several studies have explored various derivatives of triazolo-pyridazine compounds:
- Antimicrobial Screening: A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens, showing promising results that warrant further exploration.
- Cytotoxicity Assessments: In vitro studies indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications .
属性
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-17-9-7-15(8-10-17)18-11-12-20-24-25-22(28(20)26-18)30-14-21(29)27-13-3-5-16-4-1-2-6-19(16)27/h1-2,4,6-12H,3,5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWJCPMUIMSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。